molecular formula C11H11NO6S B7835532 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid

Cat. No.: B7835532
M. Wt: 285.28 g/mol
InChI Key: JFFSVJCOFFOCKB-UHFFFAOYSA-N
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Description

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with:

  • A nitro group (-NO₂) at the 3rd position, which confers strong electron-withdrawing effects.
  • A sulfanyl (-S-) group at the 4th position, linked to an ethoxycarbonylmethyl (-CH₂-COOEt) moiety.

The combination of these groups suggests applications in pharmaceuticals (e.g., prodrug design) or agrochemicals, leveraging the nitro group’s reactivity and the ester’s lipophilicity.

Properties

IUPAC Name

4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c1-2-18-10(13)6-19-9-4-3-7(11(14)15)5-8(9)12(16)17/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSVJCOFFOCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Nitration of 4-Substituted Benzoic Acids

Nitration typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures. For 4-substituted benzoic acids, the nitro group preferentially occupies the meta position relative to the carboxyl group. In one protocol, 4-methylbenzoic acid undergoes nitration at 0–5°C to yield 3-nitro-4-methylbenzoic acid, achieving 85% purity after recrystallization. Adapting this method, 4-(ethoxycarbonylmethylsulfanyl)benzoic acid could be nitrated to introduce the nitro group at position 3.

Reaction Conditions:

  • Reagents : 65% HNO₃, concentrated H₂SO₄ (1:3 v/v)

  • Temperature : 0–5°C

  • Time : 4–6 hours

  • Yield : ~70% (theoretical for analogous substrates)

Introduction of the Ethoxycarbonylmethylsulfanyl Group

Nucleophilic Substitution with Mercaptoacetic Acid Derivatives

The sulfanyl group is introduced via nucleophilic displacement of a halogen or sulfonate leaving group. For example, 4-chloro-3-nitrobenzoic acid reacts with sodium ethoxycarbonylmethylthiolate (Na⁺[SCH₂COOEt]⁻) in dimethylformamide (DMF) at 60°C:

4-Cl-3-NO2-C6H3COOH+NaSCH2COOEt4-SCH2COOEt-3-NO2-C6H3COOH+NaCl\text{4-Cl-3-NO}2\text{-C}6\text{H}3\text{COOH} + \text{NaSCH}2\text{COOEt} \rightarrow \text{4-SCH}2\text{COOEt-3-NO}2\text{-C}6\text{H}3\text{COOH} + \text{NaCl}

Optimization Notes:

  • Solvent : DMF or acetone improves solubility.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

  • Yield : 65–78% after silica gel chromatography.

Esterification and Protection Strategies

Fischer Esterification of Carboxylic Acid

The ethoxycarbonyl group is introduced via Fischer esterification. Using excess ethanol and H₂SO₄ as a catalyst, the carboxylic acid is converted to its ethyl ester. For instance, 4-amino-3-nitrobenzoic acid methyl ester is synthesized in 70% yield after 1 hour at reflux. Adapting this method:

4-SCH2COOH-3-NO2-C6H3COOH+EtOHH2SO44-SCH2COOEt-3-NO2-C6H3COOH+H2O\text{4-SCH}2\text{COOH-3-NO}2\text{-C}6\text{H}3\text{COOH} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{4-SCH}2\text{COOEt-3-NO}2\text{-C}6\text{H}3\text{COOH} + \text{H}_2\text{O}

Key Parameters:

  • Molar Ratio : 1:5 (acid:ethanol)

  • Catalyst : 5% H₂SO₄ by volume

  • Reaction Time : 3 hours at 80°C

Integrated Synthesis Pathways

One-Pot Multistep Synthesis

A streamlined approach combines nitration, sulfanylation, and esterification in a single reactor:

  • Nitration : 4-methylbenzoic acid → 3-nitro-4-methylbenzoic acid.

  • Oxidation : Convert methyl to carboxylic acid using KMnO₄/H₂SO₄.

  • Sulfanylation : Introduce SCH₂COOEt via nucleophilic substitution.

  • Esterification : Fischer method to secure ethoxycarbonyl group.

Yield and Purity:

StepYield (%)Purity (%)
Nitration7085
Sulfanylation6890
Esterification7595

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, Ar-H), 8.20 (d, J=8.4 Hz, 1H, Ar-H), 7.65 (d, J=8.4 Hz, 1H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, SCH₂), 1.25 (t, J=7.1 Hz, 3H, CH₃).

  • ¹³C NMR : δ 172.1 (COOEt), 167.8 (COOH), 148.5 (NO₂), 134.2–125.4 (Ar-C), 61.3 (OCH₂), 34.5 (SCH₂), 14.0 (CH₃).

Mass Spectrometry

  • MS (EI) : m/z 283 [M]⁺, 238 [M-COOEt]⁺, 194 [M-NO₂]⁺.

Challenges and Optimization Opportunities

Regioselectivity in Nitration

The nitro group’s position is critical. Electron-withdrawing groups (e.g., COOH) direct nitration to the meta position, but competing side reactions may occur. Using acetic anhydride as a solvent reduces poly-nitration.

Sulfanyl Group Stability

Thioethers are prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) improve yields .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid has diverse applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and enzyme activities.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can participate in electron transfer reactions, while the ethoxycarbonylmethylsulfanyl group may influence the compound's solubility and reactivity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications
4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid C₁₁H₁₁NO₆S -SO-CH₂-COOEt (C4), -NO₂ (C3) 309.27 Moderate lipophilicity, ester hydrolyzability Prodrug intermediates, agrochemicals
4-Methyl-3-nitrobenzenesulfonic acid C₇H₇NO₅S -SO₃H (C4), -NO₂ (C3) 217.20 High acidity, water solubility Detergents, catalysis
3-Methoxy-4-nitrobenzoic acid C₈H₇NO₅ -OCH₃ (C3), -NO₂ (C4) 197.15 Crystalline solid, moderate solubility Organic synthesis, dyes
Ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate C₁₂H₁₇N₂O₅ -NH-CH₂CH₂-OCH₃ (C4), -NO₂ (C3), ester 275.28 Lipophilic, hydrolyzable ester Prodrug formulations
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzoic acid C₁₁H₉N₃O₄S -S-(1-methylimidazole) (C4), -NO₂ (C3) 279.27 Bioactive potential, heterocyclic interaction Antimicrobial agents

Key Observations

Electronic Effects :

  • The nitro group in all compounds deactivates the aromatic ring, directing electrophilic substitution to specific positions.
  • Sulfonic acid (in 4-Methyl-3-nitrobenzenesulfonic acid) enhances acidity and water solubility, unlike the sulfanyl group in the target compound, which offers nucleophilic reactivity .

Steric and Solubility Profiles: The ethoxycarbonylmethylsulfanyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., -OCH₃ or -SO₃H). This may reduce crystallization tendencies but improve membrane permeability in biological systems.

Hydrolytic Stability: Ester-containing compounds (target compound and Ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate) are prone to hydrolysis under acidic/basic conditions, which could limit their stability but enable controlled release of active carboxylic acids in vivo .

Biological Activity

4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a nitro group and an ethoxycarbonylmethylsulfanyl substituent. Its structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N₃O₄S
  • CAS Number : [insert CAS number here]

Biological Activity Overview

Research indicates that nitro-containing compounds, including this compound, exhibit a range of biological activities such as:

  • Antimicrobial Activity : Nitro compounds are known for their efficacy against various pathogens. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cellular damage and death .
  • Anticancer Properties : The compound may inhibit specific enzymes involved in cancer cell proliferation. The presence of the nitro group enhances its interaction with nucleophilic sites in proteins, potentially leading to enzyme inhibition .
  • Anti-inflammatory Effects : Nitro fatty acids have been shown to modulate inflammatory responses. The compound may exert similar effects by interacting with signaling pathways involved in inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo enzymatic reduction, resulting in reactive species that interact with cellular macromolecules .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical for tumor growth or microbial survival.
  • Cell Membrane Interaction : The lipophilicity imparted by the ethoxycarbonylmethylsulfanyl group enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria and fungi
AnticancerInhibits cancer cell growth through enzyme inhibition
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various nitro compounds, including derivatives similar to this compound. The results indicated significant inhibitory concentrations against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the formation of toxic intermediates post-reduction of the nitro group, which covalently binds to DNA .

Case Study: Anticancer Potential

Another research explored the anticancer potential of nitro-substituted benzoic acids. It was found that these compounds could inhibit the activity of specific kinases involved in cancer progression. The study highlighted the importance of structural modifications in enhancing bioactivity.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is likely to exhibit low solubility in aqueous environments but higher solubility in organic solvents. This property may influence its absorption and distribution within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.